4-(2,4-Difluorophenyl)-1,2,3-thiadiazole
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Overview
Description
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-difluorophenyl group attached to the thiadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the design of new drugs and therapeutic agents.
Medicine: Explored for its potential in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the development of advanced materials for electronic and photonic applications.
Mechanism of Action
Target of Action
Similar compounds such as efinaconazole target fungal lanosterol 14α-demethylase , a crucial enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
Efinaconazole, a related compound, inhibits fungal lanosterol 14α-demethylase . This inhibition prevents the synthesis of ergosterol, disrupting the integrity and growth of the fungal cell membranes .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase by similar compounds leads to a disruption in the biosynthesis of ergosterol . Ergosterol is essential for maintaining the fluidity and integrity of fungal cell membranes. Its depletion can lead to abnormal fungal cell growth and function .
Safety and Hazards
The safety and hazards of a compound like “4-(2,4-Difluorophenyl)-1,2,3-thiadiazole” would depend on its specific structure and properties. For instance, 2,4-Difluorophenyl isocyanate, a related compound, is classified as acutely toxic and can cause skin and eye irritation, and respiratory irritation .
Preparation Methods
The synthesis of 4-(2,4-difluorophenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The general reaction conditions include:
Reagents: 2,4-difluoroaniline, thiosemicarbazide, and an acid catalyst (e.g., hydrochloric acid).
Solvent: Ethanol or water.
Temperature: Reflux conditions (around 80-100°C).
Reaction Time: Several hours to complete the cyclization process.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.
Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
Comparison with Similar Compounds
4-(2,4-Difluorophenyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
2,4-Difluorophenyl isocyanate: Used in the synthesis of various organic compounds and materials.
2,4-Difluorophenyl isothiocyanate: Employed in the preparation of thiourea derivatives and other heterocyclic compounds.
2,4-Difluoroaniline: A precursor in the synthesis of various fluorinated aromatic compounds.
The uniqueness of this compound lies in its specific structural features and the presence of both fluorine atoms and the thiadiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2S/c9-5-1-2-6(7(10)3-5)8-4-13-12-11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSDYYCQXOZJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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